2,5,6-Trimethylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62184-13-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,5,6-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-7-11(4)12(5)9-8-10(2)3/h10-12H,6-9H2,1-5H3 |

InChI Key |

KXHDWXIQHWSOHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)CCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,5,6-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physical properties of the branched alkane, 2,5,6-trimethylnonane. Due to a scarcity of direct experimental data for this specific isomer, this document presents computed values from reputable chemical databases, alongside comparative data from isomeric compounds. General principles governing the physical properties of alkanes are discussed to provide a predictive framework. This guide also outlines standard experimental methodologies for the determination of key physical parameters, intended to aid researchers in future characterization efforts.

Introduction

This compound (C₁₂H₂₆) is a saturated hydrocarbon belonging to the class of branched alkanes. As with other alkanes, its physical properties are dictated by the relatively weak intermolecular van der Waals forces, specifically London dispersion forces. These forces are influenced by the molecule's size, surface area, and degree of branching. A thorough understanding of these properties is crucial for applications in various fields, including its potential use as a solvent, in fuel compositions, or as a reference compound in analytical chemistry. This document collates available data and provides a theoretical and practical framework for the physical characterization of this compound.

Physicochemical Data

Table 1: Computed and Comparative Physical Properties of Trimethylnonane Isomers

| Property | This compound (Computed) | 2,4,6-Trimethylnonane (Experimental) | 2,5,5-Trimethylnonane (Experimental) | 2,5,8-Trimethylnonane (B14666546) (Experimental) |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol [1] | 170.33 g/mol | 170.33 g/mol | 170.34 g/mol [2] |

| Boiling Point | Not available | 192 °C[3] | 190 °C | 190 °C[2] |

| Melting Point | Not available | -50.8 °C (estimate)[3] | -50.8 °C (estimate) | Not available |

| Density | Not available | 0.7480 g/cm³[3] | 0.7485 g/mL | 0.744 g/mL[2] |

| Refractive Index | Not available | 1.4197[3] | 1.4201 | 1.419[2] |

| XLogP3 | 5.8[1] | 5.8 | 6 | 5.8[4] |

General Principles of Alkane Physical Properties

The physical properties of alkanes are primarily influenced by their molecular weight and structure.[5]

-

Boiling Point: The boiling points of alkanes increase with the number of carbon atoms due to stronger London dispersion forces between larger molecules. Branching tends to lower the boiling point compared to a straight-chain alkane of the same molecular weight because it reduces the surface area available for intermolecular contact.[6]

-

Melting Point: The melting point of alkanes also generally increases with molecular weight.[7] Alkanes with an even number of carbon atoms tend to have higher melting points than those with an odd number of carbons due to more efficient packing in the solid state.[7]

-

Density: Alkanes are generally less dense than water.[8][5] Their density increases with molecular size but remains below 1.0 g/mL for most liquid alkanes.[8]

-

Solubility: Due to their nonpolar nature, alkanes are insoluble in water but are soluble in nonpolar organic solvents.[8][7]

-

Viscosity: The viscosity of alkanes increases with chain length.[6]

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is lacking, the following are standard methodologies that can be employed for its characterization.

4.1. Boiling Point Determination

The boiling point can be determined using several methods, including:

-

Distillation: The simplest method involves heating the liquid in a distillation apparatus and recording the temperature at which the vapor and liquid phases are in equilibrium at a given pressure.

-

Ebulliometer: A more precise instrument that measures the boiling point of a liquid by detecting the temperature at which vapor bubbles are formed.

4.2. Melting Point Determination

For determining the melting point, which would require cooling this compound to a solid state:

-

Capillary Tube Method: A small amount of the solidified sample is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled, allowing for a very precise determination of the melting point.

4.3. Density Measurement

-

Pycnometer: A flask with a specific, accurately known volume is weighed empty, then filled with the liquid, and weighed again. The density is calculated from the mass and volume.

-

Hydrometer: A calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer.

4.4. Refractive Index Measurement

-

Abbe Refractometer: This instrument measures the angle at which light is refracted as it passes from a prism of known refractive index into the liquid sample. This is a standard and highly accurate method.

Logical Relationships and Visualization

As this compound is a simple alkane, it is not typically involved in complex biological signaling pathways. Its primary interactions are physical in nature, governed by intermolecular forces. The logical relationship of its physical properties to its molecular structure can be visualized as a conceptual workflow for its characterization.

Caption: Workflow for the experimental determination and analysis of the physical properties of this compound.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While experimental data for this specific isomer remains elusive, computed values and data from related isomers provide a strong basis for estimating its physical characteristics. The outlined experimental protocols offer a clear path for researchers to obtain definitive empirical data. A systematic experimental approach, as depicted in the workflow diagram, will be essential for the full characterization of this compound and its potential applications.

References

- 1. This compound | C12H26 | CID 53424280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5,8-trimethylnonane [stenutz.eu]

- 3. 2,4,6-TRIMETHYLNONANE [chemicalbook.com]

- 4. 2,5,8-Trimethylnonane | C12H26 | CID 18730053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. physical properties of alkanes [unacademy.com]

- 6. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

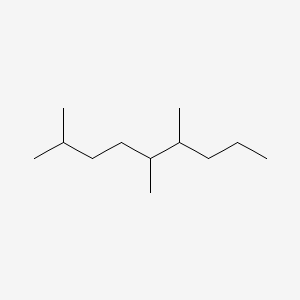

2,5,6-Trimethylnonane chemical structure and IUPAC name

An In-depth Technical Guide to 2,5,6-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated branched alkane with the molecular formula C₁₂H₂₆. As a member of the hydrocarbon family, its primary relevance is in the fields of petrochemistry, fuel analysis, and as a potential component in complex organic mixtures. Unlike more functionalized molecules, its biological activity is not extensively studied, and it is not typically a focus in drug development signaling pathways. This guide provides a comprehensive overview of its chemical structure, properties, proposed synthesis, and analytical methodologies. Given the limited availability of experimental data for this specific isomer, this guide also presents data from closely related isomers to provide a comparative context.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The structure consists of a nonane (B91170) (9-carbon) main chain with three methyl group substituents at positions 2, 5, and 6.

Structure:

The canonical SMILES representation of the molecule is CCCC(C)C(C)CCC(C)C.

Physicochemical Properties

Computed Data for this compound

The following table summarizes the computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem |

| Molecular Weight | 170.33 g/mol | PubChem |

| Exact Mass | 170.203450829 Da | PubChem |

| XLogP3-AA (Lipophilicity) | 5.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Complexity | 94.2 | PubChem |

| CAS Number | 62184-13-8 | PubChem, NIST |

Experimental Data for Isomers of Trimethylnonane

For context, the following table presents experimental data for other C12 trimethylnonane isomers. These values can provide an estimate of the expected properties for this compound.

| Isomer | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 2,4,6-Trimethylnonane | 192 | 0.7480 | 1.4197 |

| 2,5,8-Trimethylnonane | 190 | 0.744 | 1.419 |

| 3,5,6-Trimethylnonane | 197 | 0.7604 | 1.4256 |

Experimental Protocols

Proposed Synthesis of this compound

A specific, validated synthesis for this compound is not documented in readily accessible literature. However, a plausible synthetic route can be designed based on established organometallic chemistry, such as the use of Grignard reagents to form the necessary carbon-carbon bonds, followed by reduction. The following is a proposed multi-step protocol.

Overall Reaction Scheme:

-

Step 1: Grignard reaction between 2-bromopropane (B125204) and 4-methylheptan-3-one to form the tertiary alcohol 2,4,5-trimethylheptan-3-ol.

-

Step 2: Dehydration of the tertiary alcohol to yield a mixture of alkenes.

-

Step 3: Catalytic hydrogenation of the alkene mixture to produce the final saturated alkane, this compound.

Detailed Methodology:

-

Preparation of 2,4,5-trimethylheptan-3-ol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings.

-

Initiate the Grignard reaction by adding a small amount of a solution of 2-bromopropane in anhydrous diethyl ether.

-

Once the reaction begins, add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, cool the reaction mixture to 0 °C.

-

Slowly add a solution of 4-methylheptan-3-one in anhydrous diethyl ether.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ethereal layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

-

-

Dehydration of 2,4,5-trimethylheptan-3-ol:

-

Place the crude alcohol in a round-bottom flask with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Heat the mixture to induce dehydration, collecting the resulting alkene mixture via distillation.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

-

Hydrogenation to this compound:

-

Dissolve the alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC or TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure. The resulting liquid is the crude this compound, which can be further purified by fractional distillation.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Branched alkanes such as this compound are typically analyzed as part of complex hydrocarbon mixtures using gas chromatography.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890N or similar, equipped with a mass selective detector (e.g., Agilent 5973N).

-

Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40-80 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 4-10 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 15-30 minutes.

-

-

Injector: Split/splitless inlet, operated in split mode.

-

Detector (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in a volatile solvent like hexane (B92381) or dichloromethane. If it is part of a complex mixture like diesel fuel or crude oil, a simple dilution may be sufficient.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Acquire the data using the specified GC and MS conditions.

-

Identification: Identify this compound by its retention time relative to n-alkane standards and by comparing its mass spectrum to library spectra or, if a pure standard is available, to the spectrum of the standard. The mass spectrum is expected to show characteristic fragmentation patterns for branched alkanes, including prominent peaks corresponding to the loss of alkyl fragments at the branching points.

Visualizations

Logical Workflow for the Proposed Synthesis

The following diagram illustrates the logical steps for the proposed synthesis of this compound.

Caption: Proposed synthetic pathway for 2,5,6

The Elusive Isoprenoid: A Technical Guide to the Natural Occurrence of 2,5,6-Trimethylnonane in Crude Oil

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the natural occurrence of the branched alkane 2,5,6-trimethylnonane in crude oil. Extensive research indicates that while the analysis of isoprenoid and other branched alkanes is a cornerstone of petroleum geochemistry, the specific identification and quantification of this compound in crude oil is not documented in publicly available scientific literature. However, its presence as a minor component in the complex mixture of saturated hydrocarbons is plausible.

This document provides a comprehensive overview of the context in which this compound would be found, the analytical methodologies required for its potential identification, and the general significance of related compounds.

Introduction to Branched Alkanes in Crude Oil

Crude oil is a complex mixture of hydrocarbons, and the saturated fraction, which includes linear, branched, and cyclic alkanes, contains a wealth of information about the oil's origin, thermal maturity, and post-generative alteration processes. Branched alkanes, particularly isoprenoids, are valuable biomarkers because their structures can often be traced back to biological precursors from the organisms that contributed to the source rock.

While well-known isoprenoids like pristane (B154290) (C19) and phytane (B1196419) (C20) are routinely analyzed, the lighter, more complex fraction of branched alkanes, including C12 isomers like this compound, is less frequently characterized in detail. The immense number of possible isomers in this range makes specific identification challenging.

Geochemical Significance of Isoprenoid Alkanes

Isoprenoid alkanes are molecular fossils that provide critical insights into:

-

Source Organisms: The structure and distribution of isoprenoids can indicate contributions from specific types of algae, bacteria, and archaea to the petroleum source rock.

-

Depositional Environment: Ratios of certain isoprenoids, such as the pristane-to-phytane ratio (Pr/Ph), are used to infer the redox conditions of the depositional environment.

-

Thermal Maturity: The stereochemistry of some isoprenoids can be used to assess the thermal maturity of the crude oil.[1]

-

Biodegradation: The presence and relative abundance of isoprenoids compared to n-alkanes can indicate the extent of biodegradation the oil has undergone.

While no specific geochemical significance is attributed to this compound, its identification would contribute to a more detailed understanding of the overall composition of the light hydrocarbon fraction of crude oil.

Quantitative Data on Branched Alkanes

Specific quantitative data for this compound in crude oil is not available. However, the following table provides representative concentrations for the general class of C9-C12 isoalkanes found in a sample of gasoline, which is a refined product of crude oil. This illustrates the typical concentration range for such compounds.

| Compound Class | Carbon Number | Concentration Range (wt%) | Fuel Type |

| Isoalkanes | C9 - C12 | 0.07 - 0.83 | Gasoline |

Data is illustrative for the general class of compounds and not specific to this compound.

Experimental Protocols for the Identification of Branched Alkanes

The identification of specific branched alkanes like this compound in a complex mixture like crude oil requires high-resolution analytical techniques. The primary method for this is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Fractionation

Prior to analysis, crude oil samples are typically fractionated to separate the saturated hydrocarbons from aromatics and polar compounds.

Methodology:

-

Solvent Dilution: A known amount of crude oil is diluted in a non-polar solvent such as hexane (B92381).

-

Asphaltene Precipitation: Asphaltenes are precipitated by the addition of a large excess of n-pentane or n-heptane and removed by filtration.

-

Column Chromatography: The deasphalted oil is fractionated using column chromatography. A glass column is packed with activated silica (B1680970) gel and alumina.

-

The saturated hydrocarbon fraction is eluted using a non-polar solvent like n-hexane.

-

The aromatic fraction is subsequently eluted with a solvent of higher polarity, such as a mixture of hexane and dichloromethane.

-

Polar compounds are retained on the column.

-

-

Concentration: The saturated fraction is concentrated under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is essential.

Typical GC-MS Parameters for Saturated Hydrocarbon Analysis:

| Parameter | Specification |

| Gas Chromatograph | |

| Column | Fused silica capillary column (e.g., 50 m x 0.25 mm i.d.) |

| Stationary Phase | 0.25 µm film thickness of a non-polar phase (e.g., 5% phenyl methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection | 1 µL splitless injection |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 min, ramp at 4 °C/min to 320 °C, hold for 20 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Scan Mode | Full scan for identification of unknowns |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Identification:

The identification of this compound would be based on:

-

Retention Time: The compound's retention time would be compared to that of a synthesized, pure standard of this compound run under the same GC conditions.

-

Mass Spectrum: The mass spectrum of the unknown peak would be compared to the library mass spectrum of this compound. Key fragment ions would be used for confirmation.

Visualizations

Logical Relationship of Branched Alkanes as Biomarkers

Caption: Formation and use of branched alkane biomarkers in crude oil.

Experimental Workflow for Branched Alkane Analysis

Caption: Workflow for the analysis of branched alkanes from crude oil.

Conclusion

While the specific molecule this compound has not been reported as a naturally occurring compound in crude oil, its presence is theoretically possible within the complex mixture of C12 branched alkanes. Its identification would require a dedicated analytical effort using high-resolution GC-MS and comparison with a pure synthesized standard. The methodologies and principles outlined in this guide provide the framework for such an investigation. For researchers in drug development, while this specific molecule has no known biological activity, the broader class of isoprenoids from natural sources represents a vast and largely unexplored chemical space.

References

Is 2,5,6-Trimethylnonane a biomarker for specific bacteria?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of unique volatile organic compounds (VOCs) as biomarkers for specific bacteria holds significant promise for rapid diagnostics and targeted therapeutic development. This technical guide explores the current scientific landscape surrounding 2,5,6-trimethylnonane, a branched-chain alkane, and its potential as a bacterial biomarker. While direct evidence definitively linking this compound to a specific bacterial species remains elusive in publicly available literature, a substantial body of circumstantial evidence suggests its plausible microbial origin, particularly from the phylum Actinobacteria. This document provides a comprehensive overview of the production of branched-chain alkanes by bacteria, the biosynthetic pathways likely involved, and detailed methodologies for the detection and analysis of such volatile compounds.

Introduction: Volatile Organic Compounds as Bacterial Biomarkers

Bacteria produce a diverse array of low molecular weight organic compounds that are volatile at ambient temperatures. These VOCs are often secondary metabolites and can serve as chemical signals in inter- and intra-species communication, as well as defense mechanisms. The unique VOC profiles of different bacterial species present an opportunity for their use as non-invasive diagnostic biomarkers. Branched-chain alkanes, such as this compound, are a class of VOCs that have been identified in the emissions of various microorganisms.

Evidence for the Microbial Production of Branched-Chain Alkanes

While this compound has not been explicitly identified as a product of a specific bacterium in reviewed literature, numerous studies have documented the production of a wide variety of other branched and straight-chain alkanes by bacteria, particularly from the phylum Actinobacteria.

Key Findings from Literature:

-

Actinobacteria as Prolific VOC Producers: Members of the phylum Actinobacteria, which includes genera like Streptomyces and Nocardiopsis, are well-documented producers of a vast and diverse range of volatile organic compounds. Their complex secondary metabolism generates a rich chemical space of potential biomarkers.

-

Identification of Alkanes in Bacterial Volatilomes: Several studies analyzing the VOC profiles of Streptomyces species have identified various alkanes. For instance, a study on Streptomyces sp. nkm1 identified several trimethylated decane (B31447) and dodecane (B42187) isomers, indicating the enzymatic machinery for producing such branched structures is present in this genus.

-

Isomers of Trimethylnonane: While this compound is not specified, the presence of other trimethylated alkanes in bacterial emissions suggests that different isomers could be produced by various species or strains, depending on the specific enzymes and precursors available.

Biosynthesis of Branched-Chain Alkanes in Bacteria

The biosynthesis of alkanes in bacteria is primarily linked to the fatty acid synthesis (FAS) pathway. The production of branched-chain alkanes involves the incorporation of branched-chain fatty acid precursors.

Proposed Biosynthetic Pathway:

The likely biosynthetic route to a compound like this compound would involve the following key steps:

-

Initiation with Branched-Chain Primers: The FAS pathway is initiated with a short-chain acyl-CoA. For the synthesis of branched-chain fatty acids, primers such as isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA are utilized. These primers are derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.

-

Elongation: The initial primer is then elongated by the iterative addition of two-carbon units from malonyl-CoA by the fatty acid synthase complex.

-

Reduction and Decarbonylation/Decarboxylation: The resulting branched-chain fatty acid is then converted to an alkane. This can occur through a few proposed mechanisms, most notably a pathway involving the reduction of the fatty acid to an aldehyde, followed by decarbonylation to yield an alkane that is one carbon shorter than the fatty acid precursor.

The Geochemical Significance of Trimethyl-Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl-branched alkanes, a class of saturated hydrocarbons, are increasingly recognized for their profound geochemical significance. These molecules, preserved in sedimentary rocks and petroleum reservoirs, serve as robust biomarkers, offering invaluable insights into the Earth's historical ecosystems and paleoenvironments. Their unique structures, often linked to specific microbial precursors, provide a window into the composition of ancient microbial communities and the prevailing environmental conditions at the time of their deposition. This technical guide provides an in-depth exploration of the origin, analytical methodologies, and interpretive frameworks for trimethyl-branched alkanes, tailored for researchers in geochemistry, environmental science, and related fields.

Introduction: The Molecular Fingerprints of Past Life

In the realm of organic geochemistry, biomarkers are molecular fossils that can be traced back to specific biological sources. Trimethyl-branched alkanes, characterized by a long carbon chain with three methyl groups, are a key group of such biomarkers. Their distribution and abundance in geological samples are not random; instead, they reflect the biological inputs and the diagenetic history of the organic matter. Understanding these molecular signatures is crucial for reconstructing past climates, identifying petroleum source rocks, and even exploring the potential for life on other planets.

Origin and Geochemical Significance

The presence and distribution of trimethyl-branched alkanes in sediments and crude oils are powerful indicators of the original organic matter input and the depositional environment.

Microbial Precursors

A significant portion of trimethyl-branched alkanes found in the geological record are believed to originate from the lipid membranes of specific groups of bacteria and archaea. For instance, certain branched alkanes are thought to be diagenetic products of pigments from photosynthetic sulfur bacteria. The identification of specific isomers can, therefore, point to the presence of particular microbial communities in ancient environments. The microbial communities in methane- and short-chain alkane-rich hydrothermal sediments are often candidates for the production of precursors to these branched alkanes[1][2][3].

Paleoenvironmental Indicators

The abundance and distribution of trimethyl-branched alkanes can provide critical clues about the paleoenvironment. For example, the presence of certain branched alkanes with quaternary carbon centers (BAQCs) has been associated with strong paleoredox gradients in the water column[4]. This suggests that the organisms producing the precursors to these compounds likely thrived in environments with specific chemical conditions, such as those with fluctuating oxygen levels. The analysis of these biomarkers can help to establish sedimentary depositional environments and redox conditions, which are critical for understanding organic matter enrichment in shales[5].

Experimental Protocols for the Analysis of Trimethyl-Branched Alkanes

The accurate identification and quantification of trimethyl-branched alkanes require meticulous sample preparation and sophisticated analytical techniques. The following is a generalized protocol based on established methods for biomarker analysis.

Sample Preparation

-

Extraction: Source rock or sediment samples are first crushed to a fine powder. The organic matter is then extracted using an organic solvent mixture, typically dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), in a Soxhlet apparatus.

-

Fractionation: The extracted organic matter is then separated into different compound classes. This is commonly achieved using column chromatography with silica (B1680970) gel. The saturated hydrocarbon fraction, which contains the trimethyl-branched alkanes, is eluted using a non-polar solvent like hexane.

-

Urea (B33335) Adduction or Molecular Sieving (Optional): To concentrate the branched and cyclic alkanes, n-alkanes can be removed from the saturated fraction using urea adduction or molecular sieves (5Å).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical tool for the identification and quantification of trimethyl-branched alkanes.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 60 m × 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 80°C, hold for 2 min), ramps up to a high temperature (e.g., 300°C at 10°C/min), and holds for an extended period (e.g., 20 min) to ensure the elution of high-molecular-weight compounds[6].

-

Injector: Pulsed splitless injection is often employed to ensure the efficient transfer of analytes to the column.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Data Acquisition: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode to enhance sensitivity for specific target compounds. For alkanes, a key diagnostic ion is m/z 85, which corresponds to a C6H13+ fragment.

-

Quantitative Data Presentation

| Sample ID | Formation | Lithology | 2,6,10-Trimethyldodecane (µg/g TOC) | 2,6,11-Trimethyldodecane (µg/g TOC) | Other Trimethyl-branched Alkanes (µg/g TOC) | Reference |

| Anza-1 | Anza Basin | Shale | 1.2 | 0.8 | 3.5 | [7] |

| Nile-S1 | Nile Delta | Sediment | 5.3 | 2.1 | 12.8 | [8] |

| Egypt-C1 | Egyptian Coast | Sediment | 0.6 | Not Reported | 2.1 | [9] |

Note: The data in this table are illustrative and compiled from various sources which may have different analytical methodologies. Direct comparison should be made with caution.

Visualization of Interpretive Workflows

The interpretation of trimethyl-branched alkane data to reconstruct paleoenvironments follows a logical workflow. This process can be visualized using a flowchart to illustrate the decision-making process from data acquisition to final interpretation.

Conclusion

Trimethyl-branched alkanes are indispensable tools in the field of organic geochemistry. Their analysis provides a detailed narrative of the Earth's past, from the composition of ancient microbial ecosystems to the overarching environmental conditions that shaped them. As analytical techniques continue to advance, the precision and detail of these reconstructions will undoubtedly improve, further solidifying the role of these molecular fossils in our understanding of Earth's history. This guide provides a foundational understanding for researchers to effectively utilize trimethyl-branched alkanes in their scientific endeavors.

References

- 1. Frontiers | Microbial Communities in Methane- and Short Chain Alkane-Rich Hydrothermal Sediments of Guaymas Basin [frontiersin.org]

- 2. Microbial Communities in Methane- and Short Chain Alkane-Rich Hydrothermal Sediments of Guaymas Basin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scholarly Article or Book Chapter | Microbial Communities in Methane- and Short Chain Alkane-Rich Hydrothermal Sediments of Guaymas Basin | ID: 12579z310 | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cup.edu.cn [cup.edu.cn]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Sources of hydrocarbons and their risk assessment in seawater and sediment samples collected from the Nile Delta coast of the Mediterranean Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,5,6-Trimethylnonane for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,5,6-trimethylnonane, a branched alkane of interest for various research applications. Due to the absence of a specifically published synthesis for this molecule, this guide details a robust and logical approach based on well-established methodologies for the formation of complex alkanes, primarily utilizing Grignard reagents. The protocols and data presented are adapted from general procedures for analogous chemical transformations.

Introduction to Branched Alkanes in Research

Branched alkanes, such as this compound, are fundamental structural motifs in a wide array of organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. Their unique steric and electronic properties can significantly influence the biological activity, physical properties, and conformational behavior of larger molecules. The controlled synthesis of specific branched alkane isomers is therefore of critical importance in drug discovery and development, allowing for the systematic exploration of structure-activity relationships.

Proposed Synthetic Strategy: A Grignard Reagent Approach

A powerful and versatile method for constructing carbon-carbon bonds is the Grignard reaction. This guide outlines a two-step synthetic route to this compound, commencing with the reaction of a suitable Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the target alkane. This approach offers considerable flexibility in the choice of starting materials.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule, this compound, at the C5-C6 bond suggests two plausible precursor fragments: a five-carbon ketone and a four-carbon Grignard reagent. This leads to the following proposed synthetic pathway:

Caption: Retrosynthetic analysis of this compound.

Overall Synthetic Workflow

The forward synthesis involves two main experimental stages: the formation of the tertiary alcohol intermediate via a Grignard reaction, and its subsequent reduction to the final product.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations involving Grignard reagents and anhydrous solvents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware. Diethyl ether is highly flammable and should be handled with extreme care in a well-ventilated fume hood.

Step 1: Synthesis of 2,5,6-Trimethylnonan-5-ol

This procedure details the formation of the Grignard reagent, sec-butylmagnesium bromide, and its subsequent reaction with 5-methyl-3-heptanone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| 2-Bromobutane | 137.02 | 13.70 g (11.42 mL) | 0.10 |

| 5-Methyl-3-heptanone | 128.21 | 12.82 g (15.63 mL) |

Mass Spectral Analysis of 2,5,6-Trimethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectral Data

The mass spectrum of 2,5,6-trimethylnonane is predicted to be characterized by significant fragmentation, with a low abundance or absent molecular ion peak. Cleavage will be favored at the branching points due to the formation of more stable secondary and tertiary carbocations.[1][2][3] The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and their anticipated relative abundance.

| m/z | Proposed Fragment Ion | Predicted Relative Abundance | Notes on Fragmentation |

| 170 | [C₁₂H₂₆]⁺• | Very Low to Absent | Molecular Ion |

| 155 | [M - CH₃]⁺ | Low | Loss of a methyl group |

| 141 | [M - C₂H₅]⁺ | Moderate | Loss of an ethyl group |

| 127 | [M - C₃H₇]⁺ | Moderate | Loss of a propyl group |

| 113 | [M - C₄H₉]⁺ | High | Cleavage at the C5-C6 bond, loss of a butyl radical |

| 99 | [M - C₅H₁₁]⁺ | Moderate | Cleavage at the C4-C5 bond, loss of a pentyl radical |

| 85 | [C₆H₁₃]⁺ | High | Formation of a stable tertiary carbocation |

| 71 | [C₅H₁₁]⁺ | High | Formation of a stable secondary carbocation |

| 57 | [C₄H₉]⁺ | Very High (likely base peak) | Formation of the very stable tert-butyl cation |

| 43 | [C₃H₇]⁺ | High | Formation of the isopropyl cation |

Predicted Fragmentation Pathway

The fragmentation of this compound upon electron ionization is expected to follow pathways that lead to the formation of the most stable carbocations. The primary cleavage sites are the bonds adjacent to the substituted carbon atoms.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry of Branched Alkanes

The following is a general experimental protocol for the analysis of branched alkanes, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[1]

1. Sample Preparation:

-

Dissolve the sample containing this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C[1]

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

-

Oven Temperature Program:

3. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI)[1]

-

Ionization Energy: 70 eV[1]

-

Source Temperature: 230 °C[1]

-

Quadrupole Temperature: 150 °C[1]

-

Mass Scan Range: m/z 20-200[1]

4. Data Acquisition and Processing:

-

Mass spectra are acquired and processed using the instrument's data system.[1]

-

Identification of this compound would be based on its retention time and the comparison of its fragmentation pattern with the predicted data and known fragmentation rules for branched alkanes.

Alternative Ionization Techniques

While Electron Ionization (EI) is the most common technique for alkane analysis due to its reproducible fragmentation patterns, "soft" ionization methods can be employed to confirm the molecular weight, especially when the molecular ion is absent in the EI spectrum.[1]

-

Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane (B114726) or isobutane) to produce reagent ions that ionize the analyte through proton transfer or adduct formation, resulting in a more prominent protonated molecule peak [M+H]⁺ with less fragmentation.[1]

Logical Workflow for Identification

The following diagram illustrates the logical workflow for the identification of this compound in a sample.

Caption: Logical workflow for the identification of this compound.

References

Predicted Boiling Point of 2,5,6-Trimethylnonane: A Technical Guide

For immediate reference, the predicted boiling point of 2,5,6-trimethylnonane is estimated to be in the range of 188-192°C. This prediction is based on the analysis of its molecular structure and comparison with experimentally determined boiling points of its isomers. This document provides a detailed exploration of the methodologies used to arrive at this prediction, targeting researchers, scientists, and professionals in drug development.

Introduction: The Challenge of Predicting Physicochemical Properties

Predicting the physicochemical properties of organic compounds, such as the boiling point, is a critical aspect of chemical research and development. The boiling point is a fundamental property that influences a substance's applications, purification methods, and environmental fate. For a branched alkane like this compound, the boiling point is primarily determined by the strength of the intermolecular van der Waals forces, which are influenced by the molecule's size (molecular weight) and shape (degree of branching).

While experimental determination remains the gold standard, predictive methods are invaluable for screening large numbers of compounds or when experimental data is unavailable. This guide outlines the theoretical basis and practical application of established methods for predicting the boiling point of this compound.

Methodology: A Multi-Faceted Approach to Prediction

Comparative Analysis with Isomers

One of the most reliable methods for estimating the boiling point of an organic compound is to compare it with its isomers. Isomers of this compound (molecular formula C12H26) have the same molecular weight, so differences in their boiling points are primarily due to variations in their molecular shape and the resulting impact on intermolecular forces.

Generally, for alkanes, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This decrease in surface area weakens the van der Waals forces, resulting in a lower boiling point compared to less branched or linear isomers.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models are built on the principle that the properties of a molecule are encoded in its structure. For boiling point prediction of alkanes, QSPR models often use topological indices, which are numerical descriptors of the molecular structure that quantify aspects like size, shape, and branching.

While the development of a specific QSPR model is beyond the scope of this guide, the principles of QSPR inform the comparative analysis by providing a theoretical framework for understanding how structural differences between isomers affect their boiling points.

Group Contribution Methods

Group contribution methods estimate the properties of a molecule by summing the contributions of its constituent functional groups. Each functional group is assigned a specific value, and these values are combined to predict the overall property of the molecule. These methods are widely used in chemical engineering and materials science for property estimation. While a detailed calculation using a specific group contribution method is not performed here, the underlying concept reinforces the importance of molecular structure in determining the boiling point.

Data Presentation: Boiling Points of Trimethylnonane Isomers

To facilitate a comparative analysis, the experimentally determined boiling points of several trimethylnonane isomers are presented in the table below.

| Compound Name | Molecular Structure | Boiling Point (°C) | Boiling Point (K) | Data Source |

| 2,4,6-Trimethylnonane | CH3CH(CH3)CH2CH(CH3)CH2CH(CH3)CH2CH3 | 192 | 465.15 | [1] |

| 2,5,5-Trimethylnonane | CH3CH(CH3)CH2CH2C(CH3)2CH2CH2CH3 | 190 | 463.15 | [2] |

| 2,5,8-Trimethylnonane | CH3CH(CH3)CH2CH2CH(CH3)CH2CH2CH(CH3)CH3 | 190 | 463.15 | [3] |

| This compound | CH3CH(CH3)CH2CH2CH(CH3)CH(CH3)CH2CH3 | 188-192 (Predicted) | 461.15 - 465.15 (Predicted) | - |

Analysis and Prediction

The structure of this compound features methyl branches at positions 2, 5, and 6. When compared to its isomers with known boiling points:

-

2,4,6-Trimethylnonane (192°C): This isomer has its methyl groups more spread out along the nonane (B91170) chain.

-

2,5,5-Trimethylnonane (190°C): The geminal dimethyl groups at position 5 create a significant point of branching.

-

2,5,8-Trimethylnonane (190°C): Similar to the 2,4,6-isomer, the methyl groups are relatively dispersed.

The adjacent methyl groups at positions 5 and 6 in this compound introduce a degree of steric hindrance and may lead to a slightly more compact structure compared to isomers where the branches are more separated. This could theoretically result in a slightly lower boiling point due to a reduction in the effective surface area for intermolecular interactions.

However, the difference in branching patterns among these trimethylnonane isomers is not extreme. Therefore, the boiling point of this compound is expected to be very close to that of its isomers. Given the range of 190-192°C for the known isomers, a prediction of 188-192°C for this compound is a reasonable and scientifically sound estimate.

Visualization of the Predictive Workflow

The logical process for arriving at the predicted boiling point can be visualized as a workflow diagram.

Conclusion

In the absence of experimental data, a reliable prediction of the boiling point of this compound can be made by leveraging the known boiling points of its isomers and fundamental principles of chemical structure and intermolecular forces. The predicted boiling point of 188-192°C provides a valuable estimate for researchers and professionals in the fields of chemistry and drug development. It is important to recognize that this is a predicted value, and experimental verification is recommended for applications where a precise boiling point is critical.

References

Solubility of 2,5,6-Trimethylnonane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5,6-trimethylnonane, a branched alkane, in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document extrapolates its expected solubility based on the well-established principles of alkane chemistry. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility and provides logical and procedural diagrams to aid in experimental design. This guide is intended to be a valuable resource for researchers and professionals working with this compound and similar nonpolar compounds in pharmaceutical and chemical research settings.

Introduction to this compound and its Solubility

This compound is a saturated hydrocarbon with the chemical formula C12H26. As a branched alkane, its molecular structure consists of a nonane (B91170) backbone with three methyl group substitutions. Alkanes, in general, are nonpolar molecules, and their intermolecular interactions are dominated by weak van der Waals forces (London dispersion forces).

The solubility of a substance is governed by the principle of "like dissolves like," which states that a solute will dissolve most readily in a solvent that has a similar polarity. Therefore, this compound is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents, such as water. In organic synthesis and drug formulation, understanding the solubility of such a compound is crucial for reaction kinetics, purification processes, and the development of effective delivery systems.

Predicted Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane | Highly Soluble | Both are nonpolar alkanes with similar intermolecular forces. |

| Toluene | Highly Soluble | Toluene is a nonpolar aromatic solvent capable of dissolving alkanes. | |

| Diethyl Ether | Soluble | A relatively nonpolar ether that is a good solvent for many organic compounds. | |

| Chloroform (B151607) | Soluble | While slightly polar, chloroform is an effective solvent for many nonpolar substances. | |

| Polar Aprotic Solvents | Acetone (B3395972) | Sparingly Soluble | The polarity of the ketone group in acetone limits its ability to dissolve nonpolar alkanes. |

| Ethyl Acetate | Sparingly Soluble | The ester group imparts polarity, reducing its effectiveness as a solvent for alkanes. | |

| Acetonitrile | Insoluble | A highly polar solvent that is immiscible with most alkanes. | |

| Polar Protic Solvents | Ethanol (B145695) | Sparingly Soluble | The hydroxyl group and hydrogen bonding in ethanol make it a poor solvent for alkanes. |

| Methanol | Insoluble | More polar than ethanol, and thus an even poorer solvent for nonpolar compounds. | |

| Water | Insoluble | A highly polar solvent with strong hydrogen bonding, incapable of dissolving alkanes.[1][3] |

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a liquid alkane, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely recognized and reliable technique for such measurements.

Materials and Equipment

-

This compound (solute)

-

High-purity organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Positive displacement micropipettes

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks and syringes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath for several hours to allow for the separation of the undissolved solute.

-

For stable emulsions, centrifugation can be employed to facilitate phase separation.

-

-

Sample Analysis:

-

Carefully extract an aliquot of the clear, saturated supernatant (the solvent layer) using a syringe.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the saturated solution and the calibration standards using GC-FID.

-

-

Data Interpretation:

-

Construct a calibration curve from the standards.

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing Logical and Experimental Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Logical flowchart for predicting the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is sparse, its behavior can be reliably predicted based on its nonpolar, branched alkane structure. It is expected to be highly soluble in nonpolar solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the isothermal shake-flask method, coupled with gas chromatography, provides a robust experimental approach. The information and protocols detailed in this guide offer a foundational resource for scientists and researchers, enabling informed decisions in experimental design and formulation development involving this compound.

References

The Biological Fingerprints in Stone: An In-depth Technical Guide to the Origin of Branched Alkanes in Sedimentary Rocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, ubiquitous molecular fossils found in sedimentary rocks and petroleum deposits, offer a detailed record of past biological activity and environmental conditions. These saturated hydrocarbons, characterized by methyl or longer alkyl branches along their carbon chains, are derived from the lipid membranes and metabolic products of various organisms. Their structural diversity and relative abundance provide invaluable insights into the microbial communities, flora, and depositional environments of ancient ecosystems. This technical guide provides a comprehensive overview of the biological origins of branched alkanes, detailing their precursor molecules, biosynthetic pathways, diagenetic transformations, and the analytical methodologies used for their identification and quantification.

Major Classes of Branched Alkanes and Their Biological Precursors

The most commonly encountered branched alkanes in the geological record are the isoprenoids, primarily pristane (B154290) (Pr) and phytane (B1196419) (Ph), and the iso- and anteiso-alkanes. Each class has distinct biological precursors and biosynthetic origins, which are crucial for their interpretation as biomarkers.

Isoprenoid Alkanes: Pristane and Phytane

Pristane (C₁₉) and phytane (C₂₀) are acyclic isoprenoid alkanes that are among the most studied biomarkers in geochemistry. Their primary biological precursor is phytol (B49457) , the C₂₀ isoprenoid alcohol side chain of chlorophyll, the photosynthetic pigment in plants, algae, and cyanobacteria. Archaea can also be a source of phytane through the diagenesis of their ether lipids.

The ratio of pristane to phytane (Pr/Ph) is a widely used proxy for the redox conditions of the depositional environment.

-

Oxic Conditions (High Pr/Ph ratio > 3): In oxygen-rich environments, phytol is oxidized to phytenic acid, which then undergoes decarboxylation to form pristene. Subsequent reduction of pristene yields pristane.[1]

-

Anoxic Conditions (Low Pr/Ph ratio < 0.8): Under oxygen-poor conditions, phytol is primarily reduced and dehydrated to form phytane.[1] Saline to hypersaline environments are often associated with low Pr/Ph ratios.[1]

iso- and anteiso-Alkanes

Iso-alkanes (2-methylalkanes) and anteiso-alkanes (3-methylalkanes) are another significant group of branched alkanes found in sedimentary rocks. Their biological precursors are branched-chain fatty acids, which are common components of the cell membranes of many bacteria.[2][3] The biosynthesis of these fatty acids utilizes specific primers derived from the catabolism of amino acids:

-

Valine is the precursor for iso-branched fatty acids with an even number of carbon atoms.

-

Leucine is the precursor for iso-branched fatty acids with an odd number of carbon atoms.

-

Isoleucine is the precursor for anteiso-branched fatty acids with an odd number of carbon atoms.[4]

The presence and distribution of iso- and anteiso-alkanes in sediments can thus provide information about the bacterial communities present at the time of deposition. Long-chain iso- and anteiso-alkanes have also been identified in the epicuticular waxes of some terrestrial plants, such as tobacco and members of the mint family, as well as in lichens.[5][6][7][8]

Branched Alkanes with Quaternary Carbon Atoms (BAQCs)

A more recently identified group of biomarkers includes branched alkanes with quaternary substituted carbon atoms (BAQCs), such as 2,2-dimethylalkanes and 3,3- and 5,5-diethylalkanes.[9][10][11] These compounds have been found in a wide range of geological samples, from modern deep-sea hydrothermal waters to ancient shales.[9][10][12] While their exact biological source organisms are still under investigation, their specific carbon number distributions strongly suggest a biological origin.[9][10]

Data Presentation: Quantitative Analysis of Branched Alkanes

The relative and absolute abundances of branched alkanes provide critical data for paleoenvironmental reconstructions. The following tables summarize typical quantitative data for pristane/phytane ratios in various depositional environments and the concentrations of iso- and anteiso-alkanes in selected biological and geological samples.

Table 1: Pristane/Phytane (Pr/Ph) Ratios in Different Depositional Environments.

| Depositional Environment | Pr/Ph Ratio Range | Redox Conditions | Dominant Organic Matter Source |

| Marine Carbonate | < 0.8 | Anoxic | Marine Algae, Bacteria |

| Marine Shale | 0.8 - 2.0 | Suboxic to Dysoxic | Mixed Marine and Terrestrial |

| Fluvial/Deltaic | > 3.0 | Oxic | Terrestrial Higher Plants |

| Hypersaline | < 0.6 | Strongly Anoxic | Algae, Bacteria, Archaea |

| Peat/Coal Swamp | > 5.0 | Oxic (initial stages) | Terrestrial Higher Plants |

Data compiled from multiple sources including Peters et al., 2005.[13]

Table 2: Representative Concentrations of iso- and anteiso-Monomethylalkanes (MMAs) in Biological and Sedimentary Samples.

| Sample Type | iso-MMAs (µg/g dry weight) | anteiso-MMAs (µg/g dry weight) | Carbon Number Range | Dominant Homologs |

| Avicennia germinans (Black Mangrove) Leaves | up to 54.1 | - | C₂₃ - C₃₅ | iso-C₃₁ |

| Avicennia germinans Bark | up to 1.0 | - | C₂₃ - C₃₅ | - |

| Lichen on A. germinans | up to 3.4 | - | C₂₃ - C₃₅ | - |

| Subtropical Estuarine Sediment | Variable | Variable | C₂₃ - C₃₅ | - |

Data from Huang et al., 2011.[14]

Experimental Protocols

The accurate identification and quantification of branched alkanes from sedimentary rocks require meticulous and standardized laboratory procedures. The following sections detail the key experimental protocols.

Lipid Extraction from Sedimentary Rocks

Objective: To extract the total lipid content (bitumen) from powdered rock samples.

Methodology: Accelerated Solvent Extraction (ASE)

-

Sample Preparation:

-

Clean the exterior of the rock sample to remove any surface contamination.

-

Crush the sample into a fine powder (< 100 mesh) using a cleaned mortar and pestle or a rock mill.

-

Dry the powdered sample in an oven at 40-50°C overnight or by freeze-drying.

-

-

Extraction Cell Preparation:

-

Place a pre-combusted (450°C for 4 hours) glass fiber filter at the bottom of a stainless steel ASE cell.

-

Accurately weigh and transfer a known amount of the powdered rock sample (typically 10-20 g) into the cell.

-

Add a dispersing agent, such as combusted sand or diatomaceous earth, on top of the sample to ensure even solvent flow.

-

Place a second glass fiber filter on top of the sample and sand.

-

-

Accelerated Solvent Extraction:

-

Place the sealed extraction cells into the ASE system.

-

Extract the samples using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (9:1 v/v).

-

Set the extraction parameters:

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static time: 10 minutes

-

Number of cycles: 2-3

-

-

-

Post-Extraction:

-

Collect the total lipid extract (TLE) in pre-cleaned vials.

-

To remove elemental sulfur, add activated copper filings to the TLE and allow it to react overnight.

-

Reduce the solvent volume under a gentle stream of nitrogen gas. The TLE is now ready for fractionation.

-

Fractionation of the Total Lipid Extract

Objective: To separate the TLE into different compound classes (saturates, aromatics, and polars).

Methodology: Column Chromatography

-

Column Preparation:

-

Prepare a chromatography column with a small plug of activated silica (B1680970) gel at the bottom.

-

-

Sample Loading:

-

Dissolve the TLE in a minimal amount of hexane (B92381) and load it onto the top of the column.

-

-

Elution:

-

Saturated Fraction: Elute the saturated hydrocarbons (including branched alkanes) with hexane or heptane.

-

Aromatic Fraction: Elute the aromatic hydrocarbons with a mixture of hexane and DCM.

-

Polar Fraction: Elute the polar compounds (NSOs) with a mixture of DCM and MeOH.

-

-

Collection:

-

Collect each fraction in separate, pre-cleaned vials.

-

Reduce the solvent volume of the saturated fraction under nitrogen gas prior to GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the individual branched alkanes in the saturated fraction.

Methodology:

-

Instrument Setup:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Column: DB-5ms (or equivalent), 60 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection: Splitless injection of 1 µL of the sample.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 120°C at 10°C/min.

-

Ramp 2: Increase to 310°C at 5°C/min, hold for 30 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent) operated in electron ionization (EI) mode at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Data Analysis:

-

Identify individual branched alkanes by comparing their mass spectra and retention times with those of known standards and published data.

-

Quantify the compounds by integrating the peak areas of characteristic mass fragments (e.g., m/z 85 for alkanes) and comparing them to the peak area of an internal standard.

-

Compound-Specific Isotope Analysis (CSIA)

Objective: To determine the stable carbon isotopic composition (δ¹³C) of individual branched alkanes to further constrain their biological sources.

Methodology: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

-

Instrument Setup:

-

A GC system similar to that used for GC-MS analysis is coupled to a combustion interface and an isotope ratio mass spectrometer.

-

-

Analysis:

-

As individual compounds elute from the GC column, they are combusted to CO₂ in a reactor.

-

The CO₂ is then introduced into the IRMS, where the ratio of ¹³C to ¹²C is measured.

-

-

Data Analysis:

-

The δ¹³C values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

-

The isotopic signatures of the branched alkanes can be compared to those of potential source organisms to aid in their identification.[15]

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of iso- and anteiso-Fatty Acids

Caption: Biosynthesis of iso- and anteiso-fatty acids in bacteria.

Diagenetic Pathways of Phytol to Pristane and Phytane

Caption: Diagenetic pathways of phytol to pristane and phytane.

Experimental Workflow for Branched Alkane Analysis

References

- 1. Lipid Biomarker Extraction and Elution into different Fractions from sediment [protocols.io]

- 2. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. ect-journal.kz [ect-journal.kz]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. oit.edu [oit.edu]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. "Compositions and isotopic differences of iso- and anteiso-alkanes in b" by Ding He, Bernd R. T. Simoneit et al. [digitalcommons.fiu.edu]

- 13. lyellcollection.org [lyellcollection.org]

- 14. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Resolution Gas Chromatography Method for the Analysis of 2,5,6-Trimethylnonane

Abstract

This application note presents a detailed and robust gas chromatography (GC) method for the qualitative and quantitative analysis of 2,5,6-trimethylnonane, a branched alkane of interest in various fields, including petrochemical analysis and as a potential biomarker. The method utilizes a non-polar capillary column coupled with a Flame Ionization Detector (FID) to achieve excellent separation and sensitivity. This document provides comprehensive experimental protocols, from sample preparation to data analysis, and includes a structured data summary for easy reference. The target audience for this note includes researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

Introduction

This compound is a saturated branched-chain hydrocarbon. Accurate and reliable quantification of such isomers is crucial for detailed hydrocarbon analysis and for understanding the composition of complex mixtures. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like branched alkanes.[1] The primary challenge in the GC analysis of such compounds lies in the effective separation of structurally similar isomers, which often have very close boiling points.[1]

This application note details a GC-FID method optimized for the analysis of this compound. The use of a non-polar stationary phase allows for the separation of alkanes primarily based on their boiling points.[1] Temperature programming is employed to ensure efficient elution and sharp peaks for a wide range of components.[2]

Experimental Protocol

Materials and Reagents

-

Solvent: Hexane (B92381) (GC grade, 99%+ purity)

-

Standard: this compound (98%+ purity)

-

Internal Standard (IS): n-Dodecane (99%+ purity)

-

Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas, 99.999% purity), and Air (FID oxidant, zero grade)

Instrumentation and Chromatographic Conditions

A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used for this analysis.

| Parameter | Setting |

| GC System | Agilent 8890 GC System or equivalent |

| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane) |

| Injector | Split/Splitless Inlet |

| Injector Mode | Split (50:1 ratio) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial Temp: 50°C, hold for 2 minRamp: 10°C/min to 250°CFinal Hold: Hold at 250°C for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (He) | 25 mL/min |

| Injection Volume | 1 µL |

| Data System | Agilent OpenLab CDS or equivalent |

Standard and Sample Preparation

a. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

b. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of n-dodecane and dissolve it in 10 mL of hexane in a volumetric flask.

c. Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

d. Sample Preparation: Dilute the sample containing this compound in hexane to fall within the calibration range. Add the internal standard to the diluted sample to a final concentration of 50 µg/mL. Filter the final solution through a 0.22 µm syringe filter before injection if particulates are present.[3]

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound and the internal standard under the specified chromatographic conditions.

| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (R²) |

| This compound | ~12.5 | 0.5 | 1.5 | >0.999 |

| n-Dodecane (IS) | ~13.2 | - | - | - |

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.

Experimental Workflow and Signaling Pathways

The logical workflow for the GC analysis of this compound is depicted in the following diagram.

Caption: Workflow for GC-FID analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The use of a non-polar DB-5ms column with a temperature-programmed oven allows for the successful separation of this branched alkane from its linear isomer and other potential interferences. The method demonstrates excellent linearity and low detection limits, making it suitable for a wide range of applications in research and quality control laboratories.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2,5,6-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5,6-trimethylnonane. As a branched alkane, its fragmentation is governed by the preferential cleavage at branching points to form stable carbocations. Understanding these fragmentation pathways is crucial for the structural elucidation of saturated hydrocarbon moieties within larger drug molecules or as impurities in pharmaceutical preparations. This application note outlines the predicted major fragment ions, their relative abundances, and a comprehensive experimental protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of organic compounds. In the pharmaceutical industry, it is indispensable for compound identification, impurity profiling, and metabolite studies. Branched alkanes, such as this compound, exhibit characteristic fragmentation patterns under electron ionization (EI) that provide significant structural information.

The fragmentation of alkanes is initiated by the removal of an electron to form a molecular ion (M+).[1] For branched alkanes, this molecular ion is often unstable and of low abundance, or even absent.[2][3][4][5] The subsequent fragmentation is dominated by cleavages at the carbon-carbon bonds, particularly at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[2][4][6] The most stable carbocation often corresponds to the base peak in the mass spectrum.[2] The loss of the largest possible alkyl radical from a branching point is also a favored fragmentation pathway.[3][6]

Predicted Mass Spectrometry Fragmentation of this compound

This compound (C12H26) has a molecular weight of 170.33 g/mol .[7][8] Its structure features methyl branches at positions 2, 5, and 6. The fragmentation of this compound is predicted to occur preferentially at these branched positions.

Structure of this compound:

The primary sites of fragmentation will be the C-C bonds adjacent to the tertiary carbons at positions 2, 5, and 6.

Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions for this compound based on the principles of branched alkane fragmentation. The relative abundance is predicted based on the stability of the resulting carbocation and the neutral radical lost.

| m/z | Predicted Fragment Ion | Lost Neutral Fragment | Cleavage Site | Predicted Relative Abundance |

| 155 | [C11H23]+ | CH3• | Loss of methyl at C2, C5, or C6 | Low |

| 127 | [C9H19]+ | C3H7• | Cleavage at C4-C5 | Moderate |

| 113 | [C8H17]+ | C4H9• | Cleavage at C3-C4 or C6-C7 | High |

| 99 | [C7H15]+ | C5H11• | Cleavage at C4-C5 | Moderate to High |

| 85 | [C6H13]+ | C6H13• | Cleavage at C5-C6 | High (likely base peak) |

| 71 | [C5H11]+ | C7H15• | Cleavage at C2-C3 | Moderate |

| 57 | [C4H9]+ | C8H17• | Further fragmentation | Moderate |

| 43 | [C3H7]+ | C9H19• | Isopropyl cation from C2 | High |

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-400.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion (if present) and major fragment ions.

-

Compare the obtained fragmentation pattern with the predicted pattern and library spectra (e.g., NIST) for confirmation.

Visualizations

Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of volatile compounds.

Conclusion